molecular formula C8H4Cl2N2O2 B12470044 (3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one

(3E)-4,6-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B12470044
Molekulargewicht: 231.03 g/mol
InChI-Schlüssel: XIMFIADBXUJUEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a hydroxyimino group attached to an isoindolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one typically involves the reaction of 4,6-dichloro-2H-isoindol-1-one with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as pyridine, and the mixture is heated to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Wissenschaftliche Forschungsanwendungen

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3E)-4,6-dichloro-3-(hydroxyimino)-2H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3E)-4,6-Dichloro-3-(hydroxyimino)-2H-isoindol-1-one is unique due to the presence of both chlorine atoms and a hydroxyimino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H4Cl2N2O2

Molekulargewicht

231.03 g/mol

IUPAC-Name

4,6-dichloro-3-nitroso-2H-isoindol-1-ol

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)7(12-14)11-8(4)13/h1-2,11,13H

InChI-Schlüssel

XIMFIADBXUJUEI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C(NC(=C21)O)N=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.